2-(Allyloxy)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

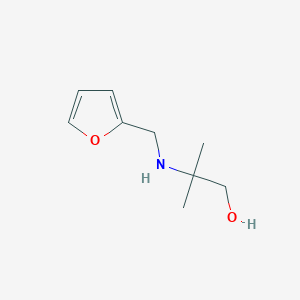

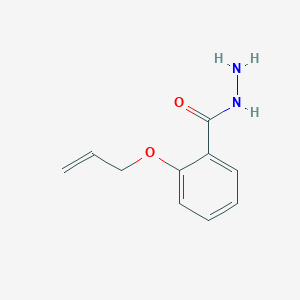

“2-(Allyloxy)benzohydrazide” is an organic compound with the molecular formula C10H12N2O2 . It has a molecular weight of 192.22 .

Molecular Structure Analysis

The molecular structure of “2-(Allyloxy)benzohydrazide” is represented by the InChI code: 1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) .

Physical And Chemical Properties Analysis

“2-(Allyloxy)benzohydrazide” appears as a white crystalline or powder state . It has a molecular weight of 192.22 .

Scientific Research Applications

Synthesis and Biological Activities

- Synthesis of Novel Derivatives : 2-(Allyloxy)benzohydrazide derivatives have been synthesized and studied for various biological activities. For instance, derivatives with 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl] groups were found to exhibit significant analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).

- Antimicrobial and Anticancer Evaluation : Another study reported the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, demonstrating potent antimicrobial and anticancer properties. This highlights the potential of benzohydrazide derivatives in medicinal chemistry (Kumar et al., 2017).

Advanced Applications

- Alzheimer's Disease Research : Hydrazone derivatives of 2-(benzamido) benzohydrazide have been evaluated as potential agents against Alzheimer's disease. They exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important targets in Alzheimer's therapy (Kausar et al., 2021).

- Cardioprotective Effects : A specific benzohydrazide derivative demonstrated protective effects against cardiac remodeling in myocardial infarction models. This suggests a potential application in cardiovascular therapy (Emna et al., 2020).

Material Science and Corrosion Inhibition

- Corrosion Inhibition : Benzohydrazide derivatives have been investigated for their role as corrosion inhibitors. They demonstrate strong protective abilities against corrosion in metals, which is crucial for industrial applications (Shahabi et al., 2019).

Miscellaneous Applications

- Organic Synthesis : The compound has been used in the synthesis of various organic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis processes (Das et al., 2011).

- Photophysical Properties : The study of luminescent organoboron compounds derived from salicylidenebenzohydrazide has shed light on their potential use in photophysical applications (Chan-Navarro et al., 2013).

Safety And Hazards

properties

IUPAC Name |

2-prop-2-enoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-7-14-9-6-4-3-5-8(9)10(13)12-11/h2-6H,1,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKJYHONFLHFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406520 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allyloxy)benzohydrazide | |

CAS RN |

18167-41-4 |

Source

|

| Record name | 2-(ALLYLOXY)BENZOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)